molecular formula C31H20N2O5 B10874910 3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one

3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one

Cat. No.: B10874910
M. Wt: 500.5 g/mol
InChI Key: OVDOJFWIHQPXLE-VTNSRFBWSA-N
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Description

3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems. The presence of hydroxyl groups and a naphthyl moiety further enhances its chemical reactivity and potential utility in research and industry .

Preparation Methods

The synthesis of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with an excess of 2-hydroxy-1-naphthaldehyde in acetonitrile. This reaction results in the formation of the desired compound, which can be isolated and purified through crystallization . The reaction conditions include maintaining the temperature at around 293 K and using a multi-scan absorption correction method during the crystallization process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The spiro structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy .

Comparison with Similar Compounds

Similar compounds to 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one include:

Properties

Molecular Formula

C31H20N2O5

Molecular Weight

500.5 g/mol

IUPAC Name

3',6'-dihydroxy-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H20N2O5/c34-19-10-12-25-28(15-19)38-29-16-20(35)11-13-26(29)31(25)24-8-4-3-7-22(24)30(37)33(31)32-17-23-21-6-2-1-5-18(21)9-14-27(23)36/h1-17,34-36H/b32-17+

InChI Key

OVDOJFWIHQPXLE-VTNSRFBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O

Origin of Product

United States

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